4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c1-17-15-18(2)21(19(3)16-17)31(27,28)24-13-14-29-22(24)9-11-23(12-10-22)30(25,26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHGYNGQPJDGBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key Compounds for Comparison :
4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ():
- Molecular Formula : C₁₅H₂₂N₂O₆S₂
- Substituents : 4-Methoxyphenylsulfonyl (electron-donating methoxy group) and methylsulfonyl.
- Key Differences :
- The methoxyphenyl group enhances solubility compared to mesityl due to reduced steric hindrance.
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (): Substituents: Cyclopropylcarbonyl and 6-fluoropyridinyl. Key Differences:
- Fluorine atoms increase metabolic stability and electronegativity.
- The pyridinyl group may enhance binding affinity in biological targets compared to sulfonyl groups .
8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane ():
- Molecular Formula : C₁₈H₁₇ClF₃N₃O₂S
- Substituents : Trifluoromethylpyridinyl and thiophenecarbonyl.
- Key Differences :
- The trifluoromethyl group improves lipophilicity and bioavailability.
Physicochemical Properties
Implications :
- The target compound’s mesityl group may reduce solubility compared to smaller substituents.
- Higher H-bond acceptors (e.g., 8 vs. 6 in ) could enhance polar interactions in biological systems .
Q & A
Q. What are the key synthetic strategies for synthesizing 4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
The synthesis typically involves multi-step reactions, including:
- Condensation and cyclization : Formation of the spirocyclic core via reactions such as Mannich-type condensations or nucleophilic substitutions .
- Sulfonylation : Sequential introduction of mesitylsulfonyl and phenylsulfonyl groups using sulfonyl chlorides under anhydrous conditions to prevent hydrolysis of intermediates .
- Protection/deprotection strategies : Use of tert-butyl or tosyl groups to stabilize reactive intermediates during cyclization .
Q. What analytical techniques are critical for confirming the spirocyclic structure?
- NMR spectroscopy : H and C NMR to verify spiro connectivity and substituent positions .
- X-ray crystallography : Definitive structural elucidation of the spirocyclic framework .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
Q. What are the primary biological targets associated with this compound?
Preliminary studies on analogous diazaspiro compounds suggest interactions with:
- Neurotransmitter receptors : 5-HT and M muscarinic receptors, implicated in neurological disorders .
- Inflammatory pathways : Modulation of cytokines or enzymes like cyclooxygenase (COX) .
Q. How is the purity of the compound assessed post-synthesis?
- HPLC : Reverse-phase chromatography to quantify purity (>95% typically required).
- TLC : Rapid assessment of reaction progress and byproduct formation .
- Elemental analysis : Validation of C, H, N, and S content .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Temperature control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Catalytic additives : Use of triethylamine or DMAP to accelerate sulfonyl group incorporation .
Q. How do structural modifications influence biological activity?
- Substituent effects : Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance receptor binding affinity, while bulky groups (e.g., mesityl) improve metabolic stability .
- Spiro ring size : Smaller rings (e.g., 5-membered) may increase conformational rigidity, altering target selectivity .
Q. What methodologies resolve contradictions in biological activity data between analogs?
- Comparative SAR studies : Systematic evaluation of substituent variations across analogs (e.g., sulfonyl vs. carbonyl groups) .
- Assay validation : Replicate experiments under standardized conditions (pH, cell lines) to exclude variability .
Q. How can computational methods predict physicochemical properties?
- LogP/logD calculation : Software like MarvinSketch or ACD/Labs to estimate partition coefficients for bioavailability optimization .
- Molecular docking : Predict binding modes to receptors (e.g., 5-HT) using AutoDock or Schrödinger .
Q. What strategies validate target engagement in cellular models?
Q. How are mechanistic studies designed to elucidate the compound’s mode of action?
- Kinetic assays : Measure enzyme inhibition (e.g., IC) using fluorogenic substrates .
- Transcriptomic profiling : RNA-seq to identify downstream pathways affected by treatment .
Notes
- Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
- Data tables integrate evidence from multiple sources to highlight trends and key parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
